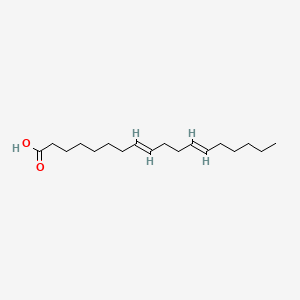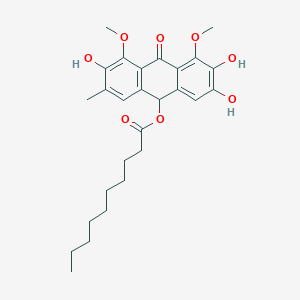
(+)-cis-alpha-Irone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(+)-cis-alpha-Irone is a naturally occurring organic compound that belongs to the family of irones, which are known for their distinctive violet-like fragrance. This compound is found in the essential oils of certain plants, particularly in the rhizomes of the iris plant. Due to its pleasant aroma, this compound is widely used in the fragrance industry and has also attracted interest in scientific research for its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis-alpha-Irone typically involves the cyclization of a suitable precursor. One common method is the acid-catalyzed cyclization of a precursor such as citral or ionone. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride. The reaction is carried out under controlled temperatures to ensure the selective formation of the cis-isomer.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the extraction of essential oils from the rhizomes of iris plants. The extracted oils are then subjected to fractional distillation to isolate the desired compound. Advances in biotechnology have also led to the development of microbial fermentation methods, where genetically engineered microorganisms are used to produce this compound in large quantities.
化学反応の分析
Types of Reactions
(+)-cis-alpha-Irone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form irone oxides.
Reduction: Reduction reactions can convert it to dihydroirone.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride and acetyl chloride.
Major Products
Oxidation: Irone oxides.
Reduction: Dihydroirone.
Substitution: Various substituted irones depending on the reagents used.
科学的研究の応用
(+)-cis-alpha-Irone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of cyclization reactions and the behavior of aromatic compounds.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Studies are investigating its potential therapeutic effects, including its use in aromatherapy for stress relief and mood enhancement.
Industry: Beyond its use in fragrances, this compound is also being studied for its potential in developing new materials with unique olfactory properties.
作用機序
The mechanism by which (+)-cis-alpha-Irone exerts its effects is primarily through its interaction with olfactory receptors in the nasal epithelium. Upon binding to these receptors, it triggers a signal transduction pathway that leads to the perception of its characteristic violet-like aroma. Additionally, its antimicrobial and antioxidant activities are believed to be due to its ability to interact with microbial cell membranes and neutralize free radicals, respectively.
類似化合物との比較
(+)-cis-alpha-Irone is unique among irones due to its specific cis-configuration, which imparts distinct olfactory properties. Similar compounds include:
(+)-trans-alpha-Irone: Has a different spatial arrangement, leading to a slightly different scent profile.
(+)-beta-Irone: Another isomer with variations in the position of the double bond, affecting its fragrance.
(+)-gamma-Irone: Differing in the ring structure, contributing to a unique aroma.
Compared to these similar compounds, this compound is particularly valued for its strong and pleasant violet-like fragrance, making it a preferred choice in the fragrance industry.
特性
CAS番号 |
35124-13-1 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
(E)-4-[(1S,5R)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+/t11-,13+/m1/s1 |
InChIキー |
JZQOJFLIJNRDHK-UZPJXDOOSA-N |
SMILES |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
異性体SMILES |
C[C@@H]1CC=C([C@@H](C1(C)C)/C=C/C(=O)C)C |
正規SMILES |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
密度 |
0.932-0.939 |
| 79-69-6 1335-94-0 |
|
物理的記述 |
colourless to pale yellow liquid |
ピクトグラム |
Environmental Hazard |
溶解性 |
1 ml in 4 ml 70% alcohol (in ethanol) |
同義語 |
alpha-irone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,6R,8R,9Z,11E)-16-Chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1237525.png)







![[(7S,11S,15R,19R,22R,26R,30S,34S,43S,47S,51R,55R,58R,62R,66S,70S)-38-(hydroxymethyl)-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methanol](/img/structure/B1237537.png)


![[(E)-5-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylpent-2-enyl] phosphono hydrogen phosphate](/img/structure/B1237545.png)


